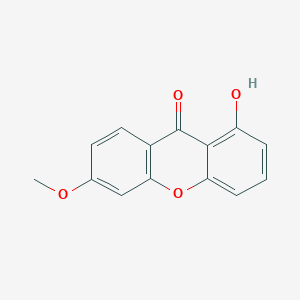

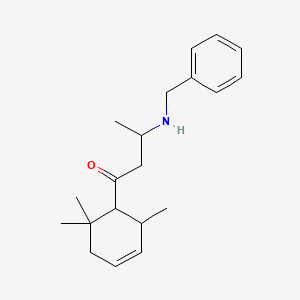

![molecular formula C25H35N5O4 B2495500 乙酸乙酯 6-({4'-羰胺基-[1,4'-联哌啶]-1'-基}甲基)-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-甲酸酯 CAS No. 1252826-27-9](/img/structure/B2495500.png)

乙酸乙酯 6-({4'-羰胺基-[1,4'-联哌啶]-1'-基}甲基)-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives often employs microwave-assisted reactions, a method that accelerates the process significantly. For instance, the microwave-assisted facile synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been reported, where the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol with potassium tert-butoxide as a catalyst under microwave irradiation yields the desired products in 2-4 minutes (Sarkate et al., 2020).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined through X-ray diffraction, revealing the conformations of their structures. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been elucidated, providing insights into the molecule's geometry (Kurbanova et al., 2009).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives exhibit varied chemical behaviors, including reaction pathways influenced by the reaction media's basicity-nucleophilicity. Studies on ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates have shown ring expansion and nucleophilic substitution reactions, depending on the conditions (Fesenko et al., 2010).

Physical Properties Analysis

Physical properties like crystal packing, molecular geometry, and conformational characteristics of similar compounds have been extensively studied. The supramolecular structures and packing features of a series of aryl substituted ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates revealed the influence of functional groups on these properties. Certain derivatives exhibit conformational polymorphism, impacting their physical characteristics (Nayak et al., 2011).

Chemical Properties Analysis

The chemical properties of tetrahydropyrimidine derivatives can be quite diverse. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to products through ring expansion or nucleophilic substitution, showcasing the compound's versatile chemical behavior. The pathway is significantly influenced by the reaction media's nature, illustrating the complexity of chemical properties within this compound class (Shutalev et al., 2010).

科学研究应用

合成和生物应用

- 一项研究聚焦于利用环境友好的离子液体促进方法合成新型咖啡酮-嘧啶偶联衍生物,包括与指定化合物类似的结构。这些衍生物在体外表现出显著的抗真菌和抗菌活性。分子对接和酶活性研究表明潜在的作用方式,而ADMET分析显示良好的口服药物样性质。最活性的化合物表现出对人类癌细胞系的非细胞毒性,并在体内不显示毒性,表明它们的安全性和作为口服药物候选药物的潜力(Tiwari et al., 2018)。

化学合成和修饰

- 对乙酰基4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯与硫酚酯反应的研究揭示了环扩张与亲核取代之间的见解。这项研究突出了反应条件和介质的碱性-亲核性之间微妙平衡的重要性,这强烈影响反应途径和结果。这些发现对于开发嘧啶衍生物的合成策略至关重要(Fesenko et al., 2010)。

抗微生物和抗癌性能

- 另一项研究使用乙酰基6-甲基-2-氧代-4-苯基-1,2-二氢嘧啶-5-羧酸乙酯作为前体合成了一系列嘧啶衍生物。这些衍生物被评估其抗微生物性能,展示了嘧啶衍生物在开发新的抗微生物药物中的多功能性(Farag et al., 2008)。

药理学调查

- 对3-(取代1-苯基乙酮)-4-(取代苯基)-1,2,3,4-四氢嘧啶-5-羧酸酯的药理学调查显示出显著的降压和抗炎活性。这项研究强调了嘧啶衍生物在治疗高血压和炎症方面的治疗潜力,有助于理解它们的作用机制和治疗应用(Chikhale et al., 2009)。

作用机制

未来方向

The future directions for research on this compound would depend on its intended applications. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve studying its pharmacological effects .

属性

IUPAC Name |

ethyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O4/c1-2-34-22(31)20-19(27-24(33)28-21(20)18-9-5-3-6-10-18)17-29-15-11-25(12-16-29,23(26)32)30-13-7-4-8-14-30/h3,5-6,9-10,21H,2,4,7-8,11-17H2,1H3,(H2,26,32)(H2,27,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLEXKAZWAXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)(C(=O)N)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

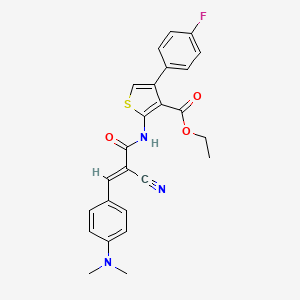

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

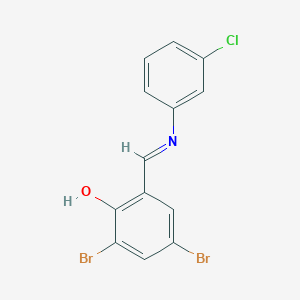

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

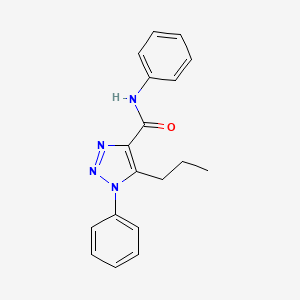

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)